

Interpreting the Mass Spectrum of 1,2-Dibromo-3-methylbutane: A Comparative Guide

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Compound of Interest

Compound Name: 1,2-Dibromo-3-methylbutane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for **1,2-Dibromo-3-methylbutane**. Due to the limited availability of a complete public mass spectrum for this specific compound, this guide leverages known fragmentation patterns of similar bromoalkanes and key mass-to-charge ratio (m/z) data from public databases to propose a likely fragmentation pathway. This guide also offers a comparison with the well-documented fragmentation of 1,2-dibromoethane to provide a foundational understanding for researchers.

Quantitative Data Summary

The following table summarizes the key mass spectral data for **1,2-Dibromo-3-methylbutane**, primarily sourced from the PubChem database, and compares it with the expected major fragments of 1,2-dibromoethane.

Compound	Molecular Weight (g/mol)	Key m/z Values	Proposed Fragment Ion	Comparison with 1,2-dibromoethane
1,2-Dibromo-3-methylbutane	229.94	230/232 (M/M+2)	$[C_5H_{10}Br_2]^+$	Molecular ion peaks expected in a ~1:1 ratio due to bromine isotopes.
149/151	$[C_5H_{10}Br]^+$	Loss of a bromine radical. This is analogous to the m/z 107/109 peaks in 1,2-dibromoethane from the loss of a bromine atom. [1]		
69	$[C_5H_9]^+$	Loss of both bromine atoms. This fragment represents the $C_5H_9^+$ cation.		
1,2-dibromoethane	187.86	186/188/190 (M-2/M/M+2)	$[C_2H_4Br_2]^+$	Molecular ion peaks appear in a ~1:2:1 ratio due to the two bromine atoms. [1]
107/109	$[C_2H_4Br]^+$	Loss of a bromine radical. This is the base peak in the spectrum of 1,2-		

dibromoethane.

[1]

93/95

$[\text{CH}_2\text{Br}]^+$

Cleavage of the
C-C bond.[1]

Proposed Fragmentation Pathway of 1,2-Dibromo-3-methylbutane

The fragmentation of **1,2-Dibromo-3-methylbutane** under electron ionization (EI) is expected to follow characteristic pathways for bromoalkanes. The initial ionization event will produce a molecular ion, which will be visible as a pair of peaks at m/z 230 and 232, corresponding to the presence of the two bromine isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio.

The most likely initial fragmentation is the cleavage of one of the carbon-bromine bonds, which is the weakest bond in the molecule. This results in the loss of a bromine radical and the formation of a brominated carbocation at m/z 149 and 151. Further fragmentation likely involves the loss of the second bromine atom to form a hydrocarbon cation at m/z 69.

Experimental Protocols

A standard method for analyzing **1,2-Dibromo-3-methylbutane** would involve Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.

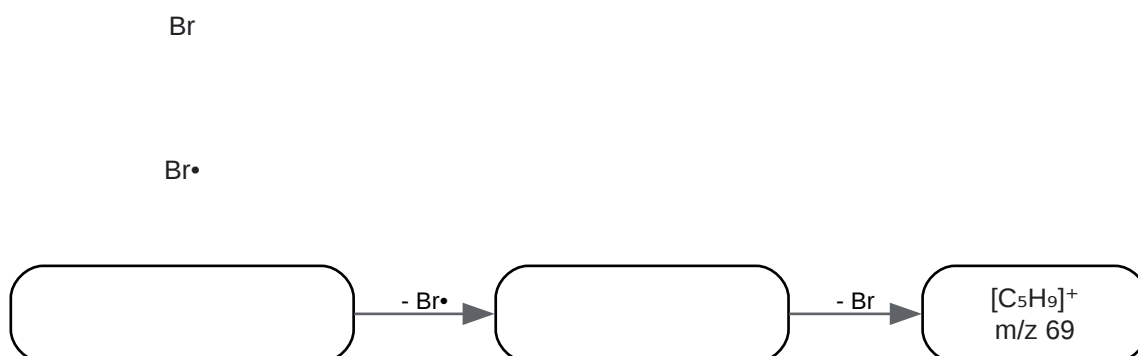
GC-MS Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 μm film thickness).
 - Inlet Temperature: 250 $^{\circ}\text{C}$.

- Injection Volume: 1 μ L in splitless mode.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: An initial temperature of 50 $^{\circ}$ C held for 2 minutes, followed by a ramp of 10 $^{\circ}$ C/min to 280 $^{\circ}$ C, held for 5 minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 $^{\circ}$ C.
 - Quadrupole Temperature: 150 $^{\circ}$ C.
 - Scan Range: m/z 40-300.

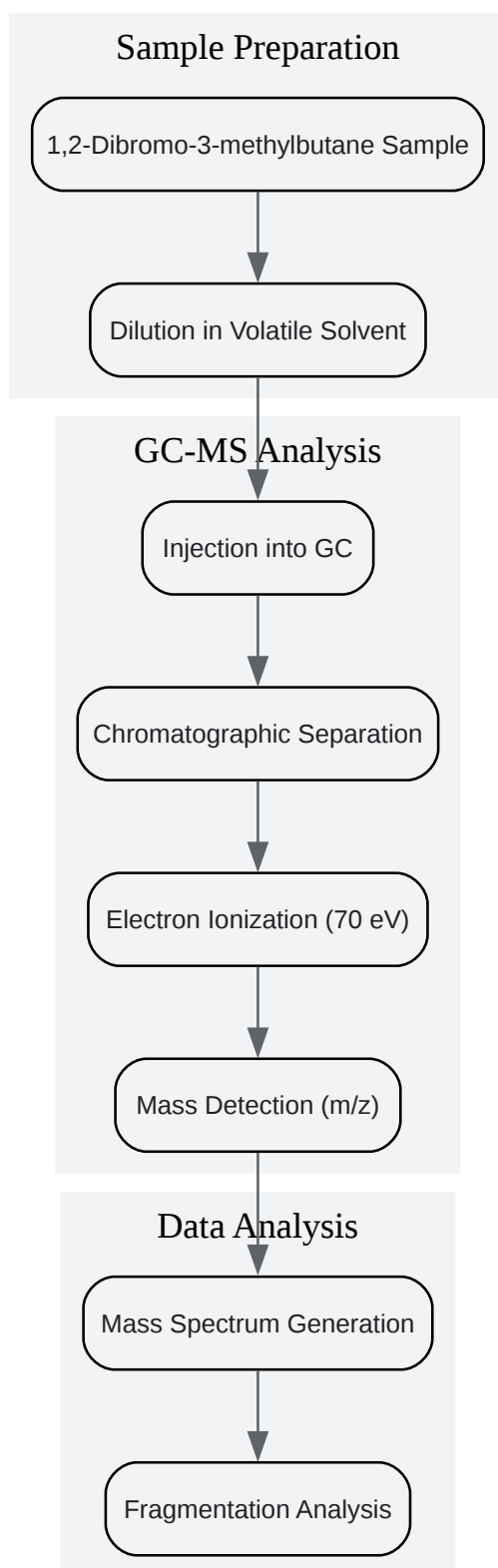
Visualizing the Process

The following diagrams illustrate the proposed fragmentation pathway and the general experimental workflow for the analysis of **1,2-Dibromo-3-methylbutane**.



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Caption: Proposed fragmentation pathway of **1,2-Dibromo-3-methylbutane**.



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Caption: General experimental workflow for GC-MS analysis.

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References

- 1. C₂H₄Br₂ BrCH₂CH₂Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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